molecular formula C10H8BrNO2 B1415349 5-Bromo-4-cyano-2-methylphenylacetic acid CAS No. 1807081-94-2

5-Bromo-4-cyano-2-methylphenylacetic acid

Cat. No.: B1415349
CAS No.: 1807081-94-2
M. Wt: 254.08 g/mol
InChI Key: QKXMUISEFUEQHN-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-methylphenylacetic acid: is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenylacetic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-methylphenylacetic acid typically involves the bromination of 4-cyano-2-methylphenylacetic acid. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-cyano-2-methylphenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, or organometallic compounds.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include primary amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-4-cyano-2-methylphenylacetic acid is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs for treating various diseases. It is used in medicinal chemistry to design and synthesize novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-methylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

    5-Bromo-4-cyano-2-methoxyphenyl acetate: Similar in structure but with a methoxy group instead of a methyl group.

    4-Cyano-2-methylphenylacetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-methylbenzoic acid: Similar bromine and methyl groups but lacks the cyano group.

Uniqueness: 5-Bromo-4-cyano-2-methylphenylacetic acid is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

2-(5-bromo-4-cyano-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-8(5-12)9(11)3-7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMUISEFUEQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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